(4-环丙基-3,4-二氢-1(2H)-喹喔啉基)[4-(2,5-二甲基苯氧基)-3-吡啶基]甲苯酮
描述
TC-G 1005 is an agonist required for the activation of Takeda G-protein receptor 5 (TGR5).
TC-G 1005 is a potent and selective TGR5 (GPBAR1) agonist.
科学研究应用
GPBA Receptor Agonist
TC-G 1005 is a potent and selective GPBA (also known as TGR5) receptor agonist . The EC50 values are 0.72 nM and 6.2 nM for hTGR5 and mTGR5, respectively . This means that TC-G 1005 has a high affinity for these receptors and can effectively activate them.
Selectivity Over FXR
TC-G 1005 is selective for TGR5 over FXR (farnesoid X receptor) . This means that it preferentially binds to and activates TGR5 receptors over FXR receptors, making it a useful tool in research involving these receptors.
Increase in Plasma GLP-1 Levels
TC-G 1005 has been shown to increase plasma GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an important hormone in the regulation of blood glucose levels, so this property of TC-G 1005 could have implications in the treatment of conditions like diabetes.
Reduction of Blood Glucose Levels
In addition to increasing GLP-1 levels, TC-G 1005 also reduces blood glucose levels in mice . This further suggests its potential use in the treatment of diabetes.
Oral Bioavailability
TC-G 1005 is orally bioavailable , meaning it can be effectively absorbed when taken by mouth. This is an important property for any compound that might be developed into a medication.
Use in Compound Libraries
TC-G 1005 is also offered as part of compound libraries . These libraries are collections of compounds used in high-throughput screening, a method used in drug discovery to identify potential new therapeutic agents.
作用机制
Target of Action
TC-G 1005, also known as (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone, is a potent, selective, and orally active agonist of the Bile Acid Receptor, Takeda G protein-coupled receptor 5 (TGR5) . The primary targets of TC-G 1005 are hTGR5 and mTGR5, with EC50 values of 0.72 nM and 6.2 nM respectively . TGR5 plays a crucial role in maintaining metabolic homeostasis .
Mode of Action
TC-G 1005 selectively interacts with TGR5 receptors over FXR (farnesoid X receptor) . By activating these receptors, it triggers a cascade of biochemical reactions that lead to various physiological effects .
Biochemical Pathways
The activation of TGR5 by TC-G 1005 leads to an increase in plasma GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an incretin hormone that enhances the secretion of insulin, inhibits glucagon secretion, and slows gastric emptying . This results in a decrease in blood glucose levels .
Result of Action
The activation of TGR5 by TC-G 1005 leads to a reduction in blood glucose levels . In animal models, TC-G 1005 has been shown to stimulate GLP-1 secretion and significantly reduce blood glucose at various time points .
属性
IUPAC Name |
(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULIQJSYPZQMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of investigating (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) in the context of this study?
A1: This study investigated the impact of bile acids (BAs) on airway constriction. (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) is a known agonist of the BA receptor TGR5. Researchers aimed to determine if TGR5 activation played a role in the observed BA-induced relaxation of airway smooth muscle.
Q2: What did the study reveal about the involvement of TGR5, using (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) as a tool?
A: The study found that (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) did not cause airway relaxation []. Furthermore, mice lacking the Tgr5 gene showed similar BA-induced airway relaxation as wild-type mice []. These findings suggest that TGR5 activation is not the primary mechanism by which BAs exert their relaxing effects on airway smooth muscle.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。